molecular formula C18H16F3N3O2 B4620090 [1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone

[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone

Cat. No.: B4620090
M. Wt: 363.3 g/mol
InChI Key: GMJUQZGXUOTRPG-UHFFFAOYSA-N
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Description

[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone, also known as TAK-659, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Antimicrobial and Phytotoxic Activities

Compounds structurally related to "[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone" have been synthesized and evaluated for their biological activities. For instance, derivatives of pyrazolines were synthesized and showed significant antimicrobial activities alongside phytotoxic effects in assays. These compounds, synthesized by the cyclization of chalcones with substituted benzyl hydrazides using piperidine as a catalyst, demonstrate the potential of such structures in developing bioactive agents (Mumtaz et al., 2015).

Enzyme Inhibitory Activities

Another area of application involves enzyme inhibitory activities, where pyrazole derivatives have been designed and evaluated. Specifically, compounds featuring the pyrazole structure have shown inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with detailed molecular docking analyses indicating significant interactions at the enzyme active sites (Cetin et al., 2021).

Synthesis and Characterization

The synthesis and structural characterization of related compounds have been extensively studied. For example, the synthesis of a side product in benzothiazinone synthesis, which is structurally similar to the queried compound, provides insights into the molecular and crystal structures of such compounds, offering valuable information for the development of new anti-tuberculosis drug candidates (Eckhardt et al., 2020).

Anticoronavirus and Antitumoral Activities

Research has also been conducted on derivatives exhibiting promising in vitro anticoronavirus and antitumoral activities. A series of compounds synthesized starting from specific reactants showed that structural variations could significantly impact their biological properties, including antiviral and antitumoral activities. These findings highlight the potential of such compounds in the development of new therapeutic agents (Jilloju et al., 2021).

Properties

IUPAC Name

[1-(pyrazine-2-carbonyl)piperidin-3-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c19-18(20,21)14-5-3-12(4-6-14)16(25)13-2-1-9-24(11-13)17(26)15-10-22-7-8-23-15/h3-8,10,13H,1-2,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJUQZGXUOTRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CN=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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